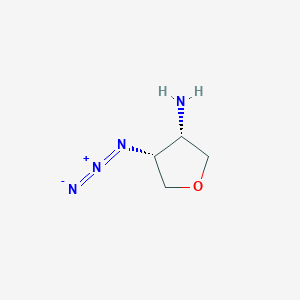
rac-(3R,4S)-4-azidooxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-4-azidooxolan-3-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group attached to an oxolane ring, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-azidooxolan-3-amine typically involves the azidation of a suitable oxolane precursor. One common method includes the reaction of an oxolane derivative with sodium azide under appropriate conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3R,4S)-4-azidooxolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like tetrahydrofuran (THF).
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature to moderate heating.
Major Products Formed:
Substitution: Various substituted oxolane derivatives.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole-containing compounds.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-4-azidooxolan-3-amine has found applications in several scientific domains:
Biology: Investigated for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-4-azidooxolan-3-amine is primarily dictated by the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity allows the compound to be used in various applications, including bioconjugation and material science .
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
- rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride
Comparison: rac-(3R,4S)-4-azidooxolan-3-amine is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. While other compounds may have different functional groups such as carbonyl or nitrile, the azido group in this compound allows for specific reactions like cycloaddition, making it particularly valuable in click chemistry and bioorthogonal applications .
Eigenschaften
Molekularformel |
C4H8N4O |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(3S,4R)-4-azidooxolan-3-amine |
InChI |
InChI=1S/C4H8N4O/c5-3-1-9-2-4(3)7-8-6/h3-4H,1-2,5H2/t3-,4+/m1/s1 |
InChI-Schlüssel |
CQNGRFQRCRGHCI-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CO1)N=[N+]=[N-])N |
Kanonische SMILES |
C1C(C(CO1)N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















